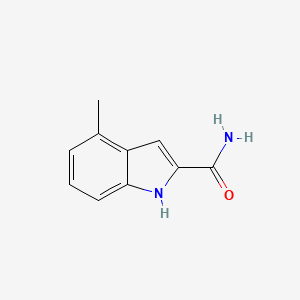
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an indoline derivative, followed by the introduction of a difluoromethyl group. The final step involves the protection of the indoline nitrogen with a tert-butyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into their mechanisms of action.
Material Science: Indoline derivatives, including this compound, are explored for their potential use in organic electronics and photovoltaic devices.
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-bromoindoline-1-carboxylate
- Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate
- Tert-butyl 5-chloro-6-(difluoromethyl)indoline-1-carboxylate
Uniqueness
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate stands out due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H16BrF2NO2 |
|---|---|
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-14(2,3)20-13(19)18-5-4-8-6-10(15)9(12(16)17)7-11(8)18/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
KCOFPWWBAZKKQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)


![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)


![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)

![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
